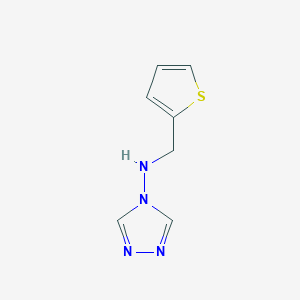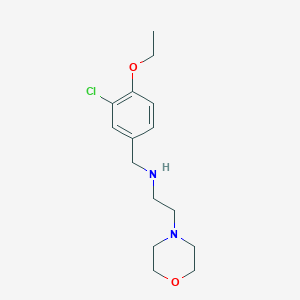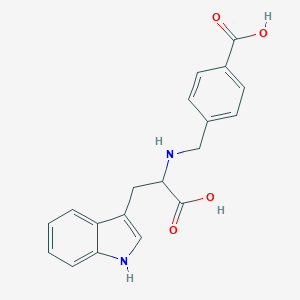
N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine, also known as TMT, is a compound that has been extensively studied for its potential use in scientific research. TMT is a triazole derivative that has shown promise in a variety of applications, including neuroscience and cancer research. In
Applications De Recherche Scientifique
N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been used in a variety of scientific research applications, including neuroscience and cancer research. In neuroscience, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to selectively destroy dopaminergic neurons in the olfactory bulb, resulting in a loss of olfactory function. This has led to its use as a model for Parkinson's disease. In cancer research, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for chemotherapy.
Mécanisme D'action
The mechanism of action of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine is not fully understood, but it is thought to involve the formation of reactive intermediates that can cause oxidative stress and damage to cells. N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to induce the production of reactive oxygen species, which can lead to cell death. It has also been shown to inhibit the activity of certain enzymes, such as catalase and superoxide dismutase, which are involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopaminergic neurons and cancer cells, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine has been shown to alter the levels of certain neurotransmitters, such as serotonin and norepinephrine. It has also been shown to induce oxidative stress and inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine in lab experiments include its selectivity for dopaminergic neurons and its potential use in cancer research. However, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine is a toxic compound that requires careful handling and disposal. It can also be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine. One area of interest is the development of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine analogs that have improved selectivity and reduced toxicity. Another area of interest is the use of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine as a tool for studying the role of oxidative stress in various diseases. Additionally, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine may have potential as a therapeutic agent for certain conditions, such as Parkinson's disease and cancer.
In conclusion, N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine is a compound that has shown promise in a variety of scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine in scientific research and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine involves the reaction of 2-chloromethylthiophene with sodium azide, followed by reduction with sodium borohydride. This results in the formation of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine as a white crystalline solid. The yield of N-(2-Thienylmethyl)-4H-1,2,4-triazol-4-amine can be improved by using different solvents and reaction conditions.
Propriétés
Formule moléculaire |
C7H8N4S |
|---|---|
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
N-(thiophen-2-ylmethyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C7H8N4S/c1-2-7(12-3-1)4-10-11-5-8-9-6-11/h1-3,5-6,10H,4H2 |
Clé InChI |
WWXCIWIBSPJJHN-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNN2C=NN=C2 |
SMILES canonique |
C1=CSC(=C1)CNN2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-thienylmethyl)amine](/img/structure/B275547.png)
![{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B275548.png)
![2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B275549.png)
![(1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275550.png)
![tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275552.png)


![(2-cyclohex-1-en-1-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275562.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine](/img/structure/B275563.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275564.png)
![2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275565.png)
![2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol](/img/structure/B275566.png)
![3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B275569.png)
![3-(5-{[(2-Hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275570.png)